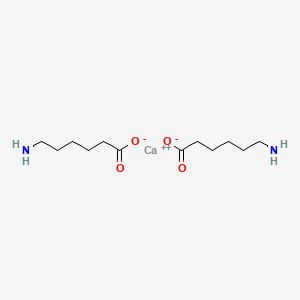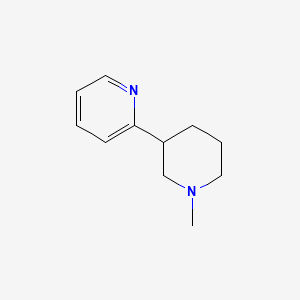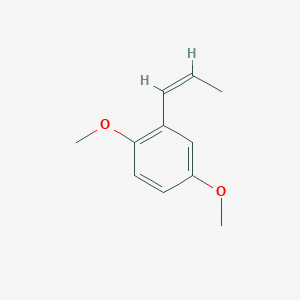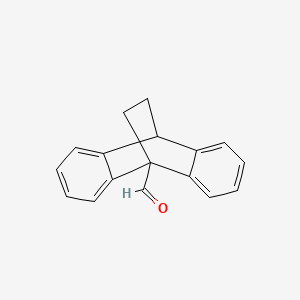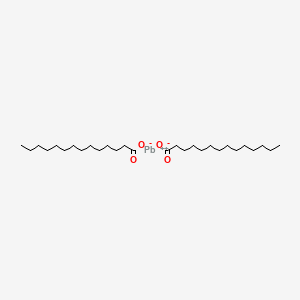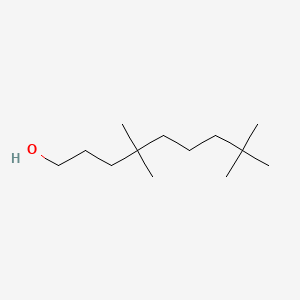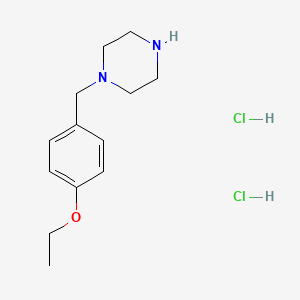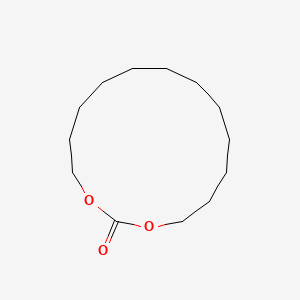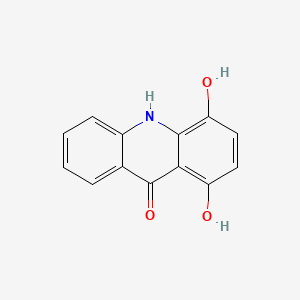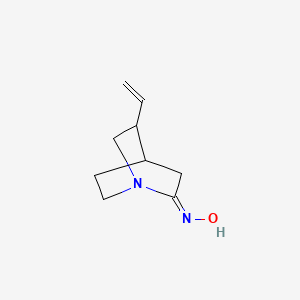
5-Vinylquinuclidin-2-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Vinylquinuclidin-2-one oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from quinuclidine, a bicyclic amine, and features a vinyl group attached to the quinuclidine ring. The oxime group is known for its ability to form stable complexes with various metals and its utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Vinylquinuclidin-2-one oxime typically involves the reaction of 5-vinylquinuclidin-2-one with hydroxylamine. The reaction is carried out in an aqueous medium, often catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are generally mild, with the reaction proceeding at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Vinylquinuclidin-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Scientific Research Applications
5-Vinylquinuclidin-2-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Vinylquinuclidin-2-one oxime involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Quinuclidin-2-one oxime: Lacks the vinyl group, making it less reactive in certain chemical reactions.
5-Vinylquinuclidine: Lacks the oxime group, which reduces its ability to form stable complexes with metals.
5-Vinylquinuclidin-2-one: Lacks the oxime group, limiting its applications in organic synthesis.
Uniqueness
5-Vinylquinuclidin-2-one oxime is unique due to the presence of both the vinyl and oxime groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
7511-12-8 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(NE)-N-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H14N2O/c1-2-7-6-11-4-3-8(7)5-9(11)10-12/h2,7-8,12H,1,3-6H2/b10-9+ |
InChI Key |
NELURRSZUNZEMY-MDZDMXLPSA-N |
Isomeric SMILES |
C=CC1CN\2CCC1C/C2=N\O |
Canonical SMILES |
C=CC1CN2CCC1CC2=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
